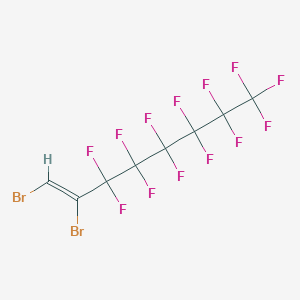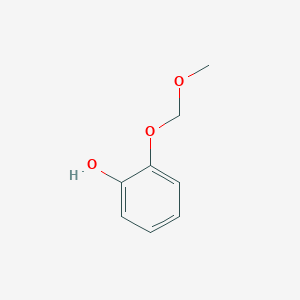
(1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
描述
(1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is a fluorinated organic compound characterized by the presence of multiple bromine and fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene typically involves the bromination of fluorinated alkenes. One common method is the addition of bromine to a fluorinated alkene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and high yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions
(1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form fluorinated alkenes with fewer bromine atoms.
Oxidation Reactions: It can undergo oxidation to form corresponding epoxides or other oxidized products
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or ozone under controlled conditions.
Major Products
The major products formed from these reactions include various fluorinated alkenes, epoxides, and substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, (1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug development. The presence of fluorine atoms can improve the bioavailability and metabolic stability of pharmaceutical compounds, making it a valuable intermediate in medicinal chemistry .
Industry
Industrially, this compound is used in the production of specialty polymers and materials. Its high fluorine content imparts desirable properties such as chemical resistance and thermal stability to the final products .
作用机制
The mechanism of action of (1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic addition reactions, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
相似化合物的比较
Similar Compounds
- (1Z,3E)-1,3-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
- (1Z,3Z)-1,3-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene
- (1Z,2Z)-1,2-Bis(iodo(trimethylsilyl)methylene)cycloalkanes
Uniqueness
What sets (1Z)-1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene apart from similar compounds is its specific arrangement of bromine and fluorine atoms, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring high chemical resistance and specific reactivity patterns .
属性
IUPAC Name |
1,2-dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HBr2F13/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJFSPFBPAMUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HBr2F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-28-0 | |
| Record name | 1,2-Dibromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59665-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)



![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)


